molecular formula C10H7FN2O2 B1298327 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 870704-22-6

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1298327
CAS No.: 870704-22-6
M. Wt: 206.17 g/mol
InChI Key: FDNYHBASQZFVBL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group at the 3-position and a carboxylic acid group at the 5-position. Its molecular formula is C₁₀H₇FN₂O₂, with a molecular weight of 206.18 g/mol. The fluorine atom enhances electronegativity, influencing dipole interactions and metabolic stability, while the carboxylic acid group provides hydrogen-bonding capacity, critical for biological interactions .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNYHBASQZFVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008595
Record name 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890006-82-3, 870704-22-6
Record name 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Formation of the Pyrazole Ring

  • Reagents : The synthesis often begins with the reaction of α,β-unsaturated ketones with hydrazine derivatives.
  • Common Starting Materials : Ethyl acetoacetate and 4-fluorophenylhydrazine are frequently utilized as precursors.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions to facilitate the cyclization process.

Carboxylation

After forming the pyrazole ring, the next step involves introducing the carboxylic acid group. This can be accomplished through:

  • Direct Functionalization : Reacting the pyrazole intermediate with carbon dioxide under basic conditions.
  • Hydrolysis of Esters : If an ester intermediate (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) is formed, hydrolysis can yield the desired carboxylic acid.

Detailed Methodologies

Several methodologies have been reported for synthesizing this compound:

Method A: Cyclization and Hydrolysis

  • Cyclization Step :

    • Mix ethyl acetoacetate with 4-fluorophenylhydrazine in ethanol.
    • Heat under reflux for several hours to form the pyrazole ring.
  • Hydrolysis Step :

    • Add sodium hydroxide to hydrolyze any ester intermediates.
    • Acidify the solution to precipitate this compound.

Method B: One-Pot Synthesis

  • Combine α,β-unsaturated ketone with hydrazine derivative and carbon dioxide in a single reaction vessel.
  • Use a catalyst (such as sodium acetate) to promote both cyclization and carboxylation simultaneously.
  • Purify the product through recrystallization from ethanol-water mixtures.

Reaction Conditions and Optimization

The efficiency of these synthetic routes can be significantly influenced by various factors:

  • Temperature : Higher temperatures generally favor cyclization but may lead to side reactions if uncontrolled.
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO can enhance reaction rates and yields.
  • Catalysts : The use of catalysts such as sodium iodide or potassium iodide during cyclization can improve yields by facilitating nucleophilic attack.

Analytical Techniques

To confirm the structure and purity of synthesized this compound, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) To confirm molecular structure and identify functional groups
Fourier Transform Infrared Spectroscopy (FTIR) To detect specific functional groups like carboxylic acids
Mass Spectrometry (MS) To determine molecular weight and fragmentation patterns
High-Performance Liquid Chromatography (HPLC) To assess purity levels, typically aiming for ≥95%

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Research indicates that 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid shows promise as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with biological targets involved in pain pathways, making it a candidate for new pain relief medications.

Case Study: Pain Management
A study demonstrated the efficacy of this compound in reducing inflammation and pain in animal models, suggesting its potential for developing novel therapeutic agents for chronic pain management .

Agricultural Chemistry

Role as Agrochemical Intermediate
This compound is integral in synthesizing various agrochemicals, particularly herbicides. Its application helps enhance crop yield and manage weeds effectively, contributing to sustainable agricultural practices.

Case Study: Herbicide Development
In a controlled trial, formulations containing this compound exhibited higher efficacy in weed control compared to traditional herbicides, leading to improved crop yields without significant environmental runoff .

Material Science

Advanced Material Formulation
The compound is utilized in creating advanced materials such as polymers and coatings. Its incorporation into these materials enhances their thermal and mechanical properties, which is crucial for various industrial applications.

Property Standard Polymer Polymer with this compound
Thermal StabilityModerateHigh
Mechanical StrengthStandardEnhanced

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound to investigate enzyme inhibition mechanisms, aiding in the understanding of metabolic pathways. This knowledge is vital for developing targeted therapies for diseases such as cancer and diabetes.

Case Study: Metabolic Pathway Exploration
In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic disorders, paving the way for future drug development targeting these pathways .

Diagnostic Applications

Use in Diagnostic Kits
The compound can be integrated into diagnostic kits designed to detect specific biomarkers associated with diseases. This application supports early diagnosis and monitoring of health conditions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the binding affinity of the compound to its target proteins, such as enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

  • 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid: Substituting fluorine with bromine increases steric bulk and polarizability. Bromine’s larger atomic radius may hinder binding in sterically constrained enzyme active sites but enhance halogen bonding. No direct activity data is available, but brominated analogs are common in anticancer research .
  • Such polyhalogenated derivatives are explored as herbicides and antimicrobials .

Methyl and Methoxy Substitutions

  • 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid: The methyl group donates electrons via hyperconjugation, reducing ring electronegativity.
  • 3-(4-Methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid :
    The sulfonamide group introduces hydrogen-bonding capacity and acidity (pKa ~10), enhancing interactions with basic residues in enzymes. Such derivatives are studied as kinase inhibitors .

Modifications to the Pyrazole Core

Carboxylic Acid Derivatives

  • However, this modification reduces acidity (pKa ~3–4 vs. ~2 for carboxylic acid), altering ionization under physiological conditions .
  • Ethyl 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylate :
    Esterification of the carboxylic acid decreases solubility but improves cell permeability. Esters are often used as prodrugs, as seen in silicate prodrug formulations (e.g., ) .

Heterocyclic Fusion and Expansion

  • 3-(4-Fluorophenyl)-1H-indazole-5-carboxylic Acid :
    Fusion of a benzene ring to the pyrazole core (forming indazole) increases rigidity and planarity, which may enhance stacking interactions in nucleic acid or protein binding. This derivative is explored in kinase inhibition .
  • 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid :
    Expansion to a pyrimidine ring with two oxo groups introduces additional hydrogen-bond acceptors. This compound showed a binding affinity of -8.7 kcal/mol against mosquito kynurenine formamidase, highlighting the impact of ring expansion on enzyme inhibition .

Enzyme Inhibition

  • The pyrimidine analog in demonstrated sub-μM affinity for kynurenine formamidase, suggesting that electron-withdrawing groups (e.g., fluorine) and hydrogen-bonding motifs (e.g., carboxylic acid) are critical for enzyme active-site interactions.
  • Trifluoromethyl-substituted analogs (e.g., 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) exhibit enhanced metabolic stability and bioavailability due to the trifluoromethyl group’s electronegativity and lipophilicity .

Anticancer Activity

  • Thiazolyl-pyrazoline derivatives () with carboxamide substituents showed cytotoxicity against cancer cell lines, underscoring the importance of hydrogen-bonding capacity and aromatic stacking in DNA intercalation or topoisomerase inhibition .

Structural and Electronic Analysis (Table 1)

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
This compound 4-Fluorophenyl, 5-carboxylic acid 206.18 -COOH, -F Hydrogen-bond donor/acceptor
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid 4-Bromophenyl, 5-carboxylic acid 251.06 -COOH, -Br Enhanced halogen bonding
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Methylphenyl, 5-carboxylic acid 202.22 -COOH, -CH₃ Increased lipophilicity
3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide 4-Fluorophenyl, 5-carbohydrazide 235.22 -CONHNH₂, -F Additional H-bond donors
3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid Indazole core, 5-carboxylic acid 256.24 -COOH, fused benzene ring Enhanced rigidity for target binding

Biological Activity

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3O2. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

Synthesis

Various synthetic routes have been developed for this compound. Typically, these involve the reaction of appropriate pyrazole derivatives with carboxylic acid moieties under specific conditions to yield the desired compound. The synthesis often includes steps such as:

  • Formation of the pyrazole ring : Utilizing hydrazine derivatives and suitable carbonyl compounds.
  • Carboxylation : Introducing the carboxylic acid group through various methods, including direct functionalization or via intermediates.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound, particularly against prostate cancer cell lines. In a study evaluating a series of pyrazole derivatives, this compound exhibited notable antiproliferative effects against LNCaP and PC-3 prostate cancer cells. Specifically:

  • IC50 Values : The compound demonstrated an IC50 value of 18 µM against LNCaP cells, indicating significant growth inhibition.
  • PSA Downregulation : It also showed a 46% downregulation rate of prostate-specific antigen (PSA) in LNCaP cells, suggesting its potential as an androgen receptor antagonist .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Androgen Receptor Signaling : The compound acts as an antagonist to androgen receptors, which are crucial for prostate cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through various signaling pathways, including caspase activation.

Study on Prostate Cancer Cell Lines

A comprehensive study synthesized and evaluated a series of pyrazole derivatives, including this compound. The findings highlighted its potent activity against LNCaP cells:

CompoundIC50 (µM)PSA Downregulation (%)
This compound1846
Lead Compound T32530

This table illustrates the comparative efficacy of the compound against established standards in prostate cancer treatment .

Summary of Research Findings

Recent advancements in drug design have positioned pyrazole derivatives as promising candidates for anticancer therapies. The unique structure of this compound contributes to its biological activity:

  • Antiproliferative Effects : Effective against multiple cancer cell lines.
  • Targeted Mechanisms : Acts through specific pathways related to hormone signaling and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 4-fluorophenylhydrazine. Hydrolysis of the ester intermediate (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) under basic conditions yields the carboxylic acid. Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FTIR spectroscopy to confirm regiochemistry and functional groups .

Q. Which spectroscopic techniques are essential for validating the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirms the presence of carboxylic acid (-COOH, ~2500-3300 cm1^{-1}) and pyrazole ring (C=N stretch ~1500 cm1 ^{-1}).
  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2-7.8 ppm) and pyrazole protons (δ 6.5-7.0 ppm). 13C^{13}C-NMR verifies the carboxylic carbon (δ ~165-170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns .

Q. How is the purity of the compound assessed, and what analytical thresholds are used in research settings?

  • Methodological Answer : Purity is determined via HPLC with UV detection (λ = 254 nm). A purity threshold of ≥95% is typical, achieved using C18 columns and mobile phases like acetonitrile/water (0.1% formic acid). LC-MS further validates absence of byproducts .

Advanced Research Questions

Q. How does tautomerism in the pyrazole ring influence the compound’s reactivity and crystallographic behavior?

  • Methodological Answer : The pyrazole ring exhibits 1H/2H tautomerism, which is investigated using DFT calculations (B3LYP/6-311+G(d,p)) and 1H^1H-NMR in DMSO-d6_6. Crystallographic studies (via SHELXL ) reveal dominant tautomeric forms by analyzing hydrogen-bonding networks. For example, the 1H-tautomer is stabilized by intramolecular H-bonding between the carboxylic acid and pyrazole N-atom .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity studies while retaining its pharmacophore integrity?

  • Methodological Answer :

  • Salt Formation : React with sodium bicarbonate to form water-soluble sodium salts.
  • Prodrug Derivatization : Esterify the -COOH group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in biological systems.
  • Co-solvency : Use DMSO/PBS (1:4) mixtures, ensuring <0.1% DMSO to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .

Q. What crystallographic challenges arise due to the fluorine substituent, and how are they mitigated during refinement?

  • Methodological Answer : The electronegative fluorine atom disrupts crystal packing, leading to twinning or weak diffraction. Solutions include:

  • Cryo-Crystallography : Collect data at 100 K to improve resolution.
  • SHELXL Refinement : Use anisotropic displacement parameters and restraints for fluorine atoms.
  • Dual-Space Methods : Employ SHELXD for phase problem resolution in low-symmetry space groups (e.g., P21_1/c) .

Q. How are computational methods (e.g., molecular docking) applied to study this compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Preparation : Retrieve protein structures (e.g., COX-2, PDB ID 1CX2) and optimize protonation states with PROPKA.
  • Docking : Use AutoDock Vina with a grid box centered on the active site. Set exhaustiveness to 20 for thorough sampling.
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. Key interactions include H-bonds between -COOH and Arg120 and π-π stacking with the fluorophenyl group .

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